molecular formula C11H10N2 B14707253 (5-Norbornen-2-ylmethylene)malononitrile CAS No. 22629-10-3

(5-Norbornen-2-ylmethylene)malononitrile

Cat. No.: B14707253
CAS No.: 22629-10-3
M. Wt: 170.21 g/mol
InChI Key: BNNHCZXJHVKAQE-UHFFFAOYSA-N
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Description

(5-Norbornen-2-ylmethylene)malononitrile (CAS# 22629-10-3) is a bicyclic compound with the molecular formula $ \text{C}{11}\text{H}{8}\text{N}_{2} $. It features a norbornene (bicyclo[2.2.1]hept-2-ene) scaffold fused to a malononitrile group via a methylidene linker. This compound is synthesized through reactions involving malononitrile derivatives and norbornene precursors, often employed in organic synthesis for its electron-deficient alkene moiety, which participates in cycloaddition and conjugation reactions . Its rigid bicyclic structure and electron-withdrawing cyano groups make it a candidate for materials science, particularly in nonlinear optics (NLO) and polymer chemistry.

Properties

CAS No.

22629-10-3

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)propanedinitrile

InChI

InChI=1S/C11H10N2/c12-6-9(7-13)5-11-4-8-1-2-10(11)3-8/h1-2,5,8,10-11H,3-4H2

InChI Key

BNNHCZXJHVKAQE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Norbornen-2-ylmethylene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of an aldehyde with malononitrile in the presence of a base. For example, the reaction between benzaldehyde and malononitrile in the presence of a catalyst such as Ti-Al-Mg hydrotalcite can yield benzylidenemalononitrile . The reaction typically occurs under mild conditions, such as at 60°C, and can achieve high selectivity and conversion rates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid catalysts like hydrotalcites can make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

(5-Norbornen-2-ylmethylene)malononitrile undergoes various types of chemical reactions, including:

    Knoevenagel Condensation: This is the primary method for synthesizing the compound.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Substitution Reactions: The nitrile groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases like piperidine, catalysts like Ti-Al-Mg hydrotalcite, and solvents such as ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation typically yields benzylidenemalononitrile .

Scientific Research Applications

(5-Norbornen-2-ylmethylene)malononitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Norbornen-2-ylmethylene)malononitrile involves its reactivity with various chemical species. The nitrile groups can participate in nucleophilic addition reactions, while the norbornene ring can undergo various transformations. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malononitrile derivatives are widely studied for their electronic properties, structural versatility, and applications in photonics, catalysis, and medicinal chemistry. Below, we compare (5-Norbornen-2-ylmethylene)malononitrile with structurally analogous compounds, categorized by substituent type and application.

Heterocyclic-Substituted Malononitriles

2.1.1. 2-((10-Hexyl-10H-phenothiazin-3-yl)methylene)malononitrile (3a)

  • Structure: Phenothiazine core with a hexyl chain and malononitrile group.
  • Properties: High first hyperpolarizability ($ \beta{\text{tot}} $) due to extended π-conjugation between phenothiazine (donor) and malononitrile (acceptor). Exhibits monoclinic crystal packing (space group $ P21/a $) with weak C–H···π interactions .
  • Applications : Photonic devices and NLO materials .

2.1.2. 2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile (11)

  • Structure: Dithiazole ring with chloro and malononitrile substituents.
  • Properties: Precursor to halogenated isothiazoles (e.g., 3-chloroisothiazole-4,5-dicarbonitrile). Synthesized via Appel’s salt or tetracyanoethylene oxide (TCNEO) .
  • Applications : Intermediate for bioactive heterocycles .

Aromatic-Substituted Malononitriles

2.2.1. 2-(4-Nitrobenzylidene)malononitrile

  • Structure: Nitrobenzylidene-malononitrile conjugate.
  • Properties : Strong electron-withdrawing nitro group enhances charge transfer. Used to synthesize spirocyclic compounds (e.g., 5,7-diazaspiro[2.5]octane) .
  • Applications : Molecular electronics and precursors for heterocycles .

2.2.2. (4-(Dimethylamino)benzylidene)malononitrile (4)

  • Structure: Dimethylamino donor group paired with malononitrile.
  • Properties: Red-shifted UV-Vis absorption ($ \lambda{\text{max}} $) compared to unsubstituted benzylidenemalononitrile. High second hyperpolarizability ($ \gamma{\text{tot}} $) for NLO applications .

Furan/Thiophene-Based Malononitriles

2.3.1. 2-((5-Methylfuran-2-yl)methylene)malononitrile

  • Structure: Methyl-substituted furan linked to malononitrile.
  • Properties : Planar geometry with intramolecular charge transfer. Used in multicomponent reactions (MCRs) for spiro-oxindole derivatives .

2.3.2. 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile

  • Structure : Chloro-methoxyphenyl-furan hybrid.
  • Properties : Enhanced solubility due to methoxy group. Utilized in drug discovery and organic electronics .

Norbornene Analogues

2.4.1. This compound vs. Bicycloheptenyl Derivatives

  • Structural Advantage: The norbornene scaffold provides steric rigidity, reducing nonradiative decay in excited states compared to flexible chains in phenothiazine derivatives.
  • Electronic Properties: Lower $ \beta_{\text{tot}} $ than phenothiazine derivatives (e.g., compound 3a) due to weaker donor-acceptor interaction but superior thermal stability .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Hyperpolarizability ($ \beta_{\text{tot}} $) Applications References
This compound $ \text{C}{11}\text{H}{8}\text{N}_{2} $ Norbornene Moderate Polymer chemistry, NLO materials
2-((10-Hexylphenothiazin-3-yl)methylene)malononitrile $ \text{C}{24}\text{H}{20}\text{N}_{4}\text{S} $ Phenothiazine High ($ 1.2 \times 10^{-27} \, \text{esu} $) Photonics
2-(4-Nitrobenzylidene)malononitrile $ \text{C}{10}\text{H}{5}\text{N}{3}\text{O}{2} $ Nitrobenzylidene N/A Molecular precursors
2-((5-Methylfuran-2-yl)methylene)malononitrile $ \text{C}{9}\text{H}{6}\text{N}_{2}\text{O} $ Methylfuran Low Multicomponent synthesis

Key Research Findings

  • NLO Performance: Phenothiazine-malononitrile hybrids (e.g., 3a) exhibit superior $ \beta_{\text{tot}} $ values due to donor-acceptor charge transfer, outperforming norbornene analogues .
  • Synthetic Versatility : Furan- and thiophene-based derivatives are preferred in green chemistry for ultrasound-assisted MCRs, enabling spiro-oxindoles and 4H-pyrans .
  • Thermal Stability: Norbornene derivatives excel in high-temperature applications, whereas aromatic derivatives (e.g., nitrobenzylidene) degrade faster under thermal stress .

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